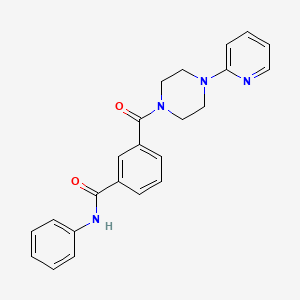
N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide, also known as PPB, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. In cancer cells, N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which plays a crucial role in tumor growth and metastasis. In dopamine receptors, N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide has been found to act as a partial agonist, meaning that it can activate the receptor but with less efficacy than the natural ligand.
Biochemical and Physiological Effects
N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide has been shown to have various biochemical and physiological effects, depending on the target molecule and cell type. In cancer cells, N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide has been found to induce apoptosis (programmed cell death), inhibit angiogenesis (the formation of new blood vessels), and reduce cell migration and invasion. In dopamine receptors, N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide has been shown to modulate the release of dopamine, a neurotransmitter that plays a crucial role in reward and motivation.
Advantages and Limitations for Lab Experiments
N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity, which makes it an ideal tool for studying specific molecular targets. However, N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Future Directions
There are several future directions for N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide research, including the development of new N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide derivatives with improved pharmacological properties, the investigation of N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide's potential applications in other fields such as infectious diseases and immunology, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide in humans, which could pave the way for its clinical development as a therapeutic agent.
Synthesis Methods
N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide can be synthesized through a multistep process that involves the reaction of 4-pyridin-2-ylpiperazine-1-carboxylic acid with N-phenyl-3-aminobenzamide in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In neuroscience, N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide has been found to modulate the activity of dopamine receptors, which are involved in various neurological disorders such as Parkinson's disease and schizophrenia. In drug discovery, N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide has been used as a scaffold for the development of new drugs with improved pharmacological properties.
properties
IUPAC Name |
N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c28-22(25-20-9-2-1-3-10-20)18-7-6-8-19(17-18)23(29)27-15-13-26(14-16-27)21-11-4-5-12-24-21/h1-12,17H,13-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLBADZEIKRUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636497.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)
![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)

![Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate](/img/structure/B6636538.png)

![1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide](/img/structure/B6636562.png)


![N-[5-(3-Chloro-4-methyl-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B6636574.png)